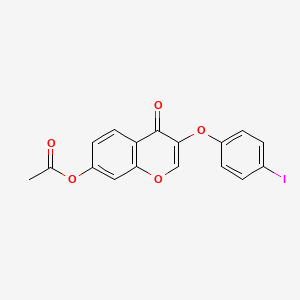

3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate

Beschreibung

BenchChem offers high-quality 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

[3-(4-iodophenoxy)-4-oxochromen-7-yl] acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11IO5/c1-10(19)22-13-6-7-14-15(8-13)21-9-16(17(14)20)23-12-4-2-11(18)3-5-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVYQLRNQGTGST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11IO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate molecular weight and formula

An In-Depth Technical Guide to the Synthesis, Characterization, and Application of 3-(4-Iodophenoxy)-4-oxo-4H-chromen-7-yl Acetate

Executive Summary & Strategic Rationale

In the landscape of rational drug design, heteroanalogs of natural isoflavones represent a privileged scaffold. Among these, 3-phenoxychromones have emerged as potent modulators of kinase activity and cellular proliferation. Unlike traditional isoflavones where the B-ring is directly attached to the C3 position of the chromone core, 3-phenoxychromones feature an ether linkage. This oxygen bridge alters the dihedral angle between the pharmacophore domains, significantly increasing the conformational flexibility of the B-ring and allowing it to adapt to diverse ATP-binding pockets in target kinases ().

The specific compound 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate is engineered as a highly versatile synthetic intermediate and biological probe. The strategic placement of a para-iodine atom on the phenoxy ring provides an optimal electrophilic handle for late-stage palladium-catalyzed cross-coupling. Simultaneously, the acetate group at the C7 position serves a dual purpose: it acts as a robust protecting group during harsh synthetic transformations and functions as a prodrug moiety to enhance lipophilicity and cellular permeability in vitro.

Physicochemical & Structural Profiling

To successfully integrate this molecule into a broader drug discovery pipeline, its physicochemical parameters must be strictly defined. The quantitative data governing its behavior in both synthetic and biological environments are summarized below.

| Parameter | Value | Mechanistic Implication |

| IUPAC Name | 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate | Defines regiochemistry for functionalization. |

| Molecular Formula | C₁₇H₁₁IO₅ | Core composition for mass spectrometry. |

| Molecular Weight | 422.17 g/mol | Critical for stoichiometric calculations. |

| Exact Mass | 421.9651 Da | Target for High-Resolution Mass Spec (HRMS). |

| Hydrogen Bond Donors | 0 | Acetylation masks the native 7-OH donor. |

| Hydrogen Bond Acceptors | 5 | Maintained via carbonyl and ether oxygens. |

| Rotatable Bonds | 4 | Confers structural adaptability. |

| Topological Polar Surface Area | 71.1 Ų | Optimal for passive membrane permeability. |

Mechanistic Utility: The "Iodo-Acetate" Advantage

The architectural brilliance of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate lies in its orthogonal reactivity. The 4-iodo substituent is highly reactive toward oxidative addition by Pd(0) species, making it an ideal substrate for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings ().

However, the native 7-hydroxyl group of the chromone core is inherently acidic (pKa ~7.5). Under the basic conditions required for cross-coupling (e.g., K₂CO₃, Cs₂CO₃), a free 7-OH would deprotonate. The resulting electron-rich phenoxide anion can coordinate with the palladium catalyst, leading to catalyst poisoning or unwanted O-arylation side reactions. Acetylating the 7-OH effectively masks this acidic proton. The acetate group remains stable under anhydrous coupling conditions but can be easily cleaved post-coupling via mild saponification to reveal the biologically active 7-OH chromone.

Fig 1. Logical workflow for late-stage functionalization of the iodo-acetate chromone scaffold.

Self-Validating Experimental Protocols

The following methodologies detail the synthesis of the target compound. Each protocol is designed as a self-validating system, incorporating in-process analytical checkpoints to ensure quality control without requiring immediate isolation.

Phase 1: Construction of the 3-(4-Iodophenoxy)chromone Core

Objective: Synthesize the intermediate 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one via a modified Vilsmeier-Haack cyclization ().

-

Initiation: Dissolve 10.0 mmol of 1-(2,4-dihydroxyphenyl)-2-(4-iodophenoxy)ethan-1-one in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

-

Activation: Cool the reaction vessel to 0 °C. Dropwise, add 30.0 mmol of boron trifluoride etherate (BF₃·OEt₂).

-

Causality: The Lewis acid (BF₃) activates the formylating agent generated in situ from DMF, ensuring regioselective electrophilic attack at the alpha-carbon rather than the electron-rich aromatic rings, driving the subsequent ring closure.

-

-

Propagation: Heat the mixture to 80 °C and maintain for 4 hours.

-

Validation Checkpoint: Analyze a 10 µL aliquot via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (2:1). The starting material (Rf ~0.3) must be completely consumed, replaced by a highly fluorescent spot under 365 nm UV light (Rf ~0.15). This fluorescence confirms the formation of the rigid, conjugated chromone core.

-

Termination: Quench the reaction by pouring it into 100 mL of crushed ice water. The intermediate precipitates as a yellow solid. Filter, wash with cold water, and dry under a vacuum.

Phase 2: Regioselective Acetylation

Objective: Convert the intermediate to the final target, 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate.

-

Initiation: Suspend 5.0 mmol of the dried intermediate in 10 mL of anhydrous pyridine.

-

Catalysis: Add 10.0 mmol of acetic anhydride (Ac₂O) followed by 0.1 mmol of 4-dimethylaminopyridine (DMAP).

-

Causality: Pyridine acts as both the solvent and an acid scavenger, neutralizing the acetic acid byproduct to drive the equilibrium forward. DMAP acts as a nucleophilic catalyst, forming a highly reactive N-acetylpyridinium intermediate that rapidly transfers the acetyl group to the sterically hindered 7-hydroxyl group.

-

-

Propagation: Stir the reaction at room temperature for 2 hours.

-

Validation Checkpoint: Analyze via TLC (Hexanes:EtOAc 3:1). The fluorescent 7-OH intermediate (Rf ~0.2) must be completely replaced by a faster-moving, UV-active, non-fluorescent spot (Rf ~0.6). The loss of fluorescence is the definitive visual cue that the hydroxyl auxochrome has been successfully masked.

-

Termination: Pour the mixture into 50 mL of ice-cold 1M HCl to neutralize the pyridine. The target compound precipitates as a white-to-off-white solid. Filter, wash extensively with distilled water, and recrystallize from hot ethanol to yield the pure product.

Analytical Characterization Standards

To definitively confirm the structural integrity of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate, the following spectroscopic markers must be observed:

-

¹H NMR (400 MHz, CDCl₃): The defining feature is the sharp singlet at ~2.35 ppm (3H), confirming the presence of the acetate methyl group. The chromone C2-H proton appears as a distinct singlet downfield at ~8.05 ppm. The 4-iodophenoxy group presents as a classic AA'BB' pseudo-doublet system around 6.80 ppm (2H, ortho to oxygen) and 7.65 ppm (2H, ortho to iodine).

-

¹³C NMR (100 MHz, CDCl₃): The ester carbonyl carbon resonates at ~168 ppm, while the chromone ketone carbon appears at ~174 ppm. The heavy iodine atom causes a significant upfield shift of the C-I carbon to ~87 ppm.

-

Mass Spectrometry (ESI-HRMS): Calculated for C₁₇H₁₂IO₅⁺ [M+H]⁺: 422.9729; Found: 422.9735.

References

-

Garazd, M. M., Garazd, Y. L., & Khilya, V. P. (2006). "3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties." Chemistry of Natural Compounds, 42(3), 241-253. URL:[Link]

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. URL:[Link]

-

Silva, V. L. M., Silva, A. M. S., & Pinto, D. C. G. A. (2018). "Synthesis of Chromone-Related Pyrazole Compounds." Molecules, 23(11), 2953. URL:[Link]

The Chromone Core Reimagined: A Technical Guide to 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl Acetate Analogs and Derivatives

Abstract

The 4H-chromen-4-one (chromone) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This technical guide provides an in-depth exploration of a specific, synthetically tailored chromone derivative, 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate, and its structural analogs. We will dissect a plausible and efficient synthetic pathway, elucidate the rationale behind the inclusion of key functional groups—the 3-phenoxy moiety, the para-iodine substituent, and the 7-acetoxy group—and discuss the potential biological activities and structure-activity relationships (SAR) that these modifications may confer. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Versatility of the Chromone Scaffold

Chromones are a class of oxygen-containing heterocyclic compounds that are ubiquitous in nature, particularly in the plant kingdom.[1] Their inherent structural rigidity and capacity for diverse functionalization have made them attractive templates for the development of compounds with a wide array of pharmacological properties, including anti-inflammatory, anticancer, antiviral, and antioxidant activities.[2][3][4][5] The biological effects of chromone derivatives are often dictated by the nature and position of substituents on the core bicyclic ring system.[1]

This guide focuses on a synthetically designed chromone, 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate, which incorporates several key features intended to modulate its biological profile. The 3-phenoxychromone skeleton itself is found in some natural products and is a known pharmacophore.[6] The introduction of an iodine atom at the 4-position of the phenoxy ring is a strategic modification, as halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. Furthermore, the 7-acetoxy group can be envisioned as a prodrug moiety, potentially enhancing bioavailability and metabolic stability.

Synthetic Pathways and Methodologies

The synthesis of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate can be approached through a logical, multi-step sequence. A plausible and efficient synthetic route is outlined below, with detailed experimental protocols derived from analogous reactions reported in the literature.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The final acetylation step would be preceded by the synthesis of the key intermediate, 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one. This intermediate can be formed through the cyclization of a 2'-hydroxy-2-(4-iodophenoxy)acetophenone precursor. This precursor, in turn, can be synthesized from 2,4-dihydroxyacetophenone and 4-iodophenol.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Synthesis

Step 1: Synthesis of 2'-hydroxy-2-(4-iodophenoxy)acetophenone

The initial step involves the synthesis of the key acetophenone intermediate. A likely route is the etherification of 2,4-dihydroxyacetophenone with 4-iodophenol. However, a more direct and often higher-yielding approach is the reaction of 2,4-dihydroxyacetophenone with a suitable phenoxy transfer reagent or by adapting methods used for the synthesis of related 2-phenoxyacetophenones. A plausible method involves the reaction of 2,4-dihydroxyacetophenone with 4-iodophenol in the presence of a suitable base and catalyst.

Experimental Protocol:

-

To a solution of 2,4-dihydroxyacetophenone (1 equivalent) in a suitable solvent such as anhydrous dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

-

Add 1-fluoro-4-iodobenzene (1.1 equivalents) to the reaction mixture.

-

Heat the mixture at 120-140 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the mixture with dilute HCl to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Causality: The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution reaction. Potassium carbonate acts as a base to deprotonate the more acidic 4-hydroxyl group of 2,4-dihydroxyacetophenone, which then acts as the nucleophile. The 2-hydroxyl group is less reactive due to intramolecular hydrogen bonding with the acetyl group.

Step 2: Synthesis of 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one

The formation of the chromone ring is a critical step. A common and effective method for the synthesis of 3-phenoxychromones is the intramolecular cyclization of 2'-hydroxy-2-phenoxyacetophenones.[6] This can be achieved using various reagents, with one of the most established being the use of dimethylformamide and phosphorus oxychloride (Vilsmeier-Haack conditions) or by reaction with an anhydride and its corresponding sodium salt.

Experimental Protocol (Vilsmeier-Haack approach):

-

To a stirred solution of 2'-hydroxy-2-(4-iodophenoxy)acetophenone (1 equivalent) in anhydrous DMF, add phosphorus oxychloride (3 equivalents) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat at 60-80 °C for 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The precipitated solid is filtered, washed with water, and dried.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one. This intermediate is also commercially available, which can be a convenient starting point for the final step.[7]

Causality: The Vilsmeier-Haack reagent (formed from DMF and POCl₃) acts as a formylating agent, introducing a formyl group at the active methylene position adjacent to the carbonyl group of the acetophenone. This is followed by an intramolecular cyclization and dehydration to form the chromone ring.

Step 3: Synthesis of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate

The final step is the acetylation of the 7-hydroxyl group. This is a standard esterification reaction that can be carried out under mild conditions.

Experimental Protocol:

-

Dissolve 7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one (1 equivalent) in a mixture of pyridine and acetic anhydride.

-

Stir the reaction mixture at room temperature for 4-8 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, pour the reaction mixture into ice-water.

-

The precipitated product is collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality: Acetic anhydride is the acetylating agent, and pyridine acts as a catalyst and a base to neutralize the acetic acid byproduct. The reaction is typically efficient and proceeds at room temperature.

Caption: Synthetic workflow for the target molecule.

Structural Analogs and Derivatives: Exploring Chemical Space

The modular nature of the synthesis allows for the generation of a library of structural analogs and derivatives by varying the starting materials.

Table 1: Proposed Structural Analogs and Derivatives

| Modification Site | Rationale for Modification | Potential Starting Material Variation |

| Phenoxy Ring (Position 4') | Investigate the effect of halogen substitution (F, Cl, Br) on activity and lipophilicity. Explore the impact of electron-donating (e.g., -OCH₃, -CH₃) and electron-withdrawing (e.g., -NO₂, -CF₃) groups. | Substituted phenols (e.g., 4-fluorophenol, 4-methoxyphenol, 4-nitrophenol). |

| Chromone Core (Position 6, 8) | Halogenation or introduction of small alkyl groups can modulate electronic properties and steric hindrance, influencing receptor binding. | Substituted 2,4-dihydroxyacetophenones. |

| 7-Position Ester Group | Varying the ester chain length (e.g., propionate, butyrate) or introducing different promoieties can fine-tune the prodrug release rate and solubility. | Different acid anhydrides or acyl chlorides in the final step. |

Biological Evaluation and Potential Applications

While specific biological data for 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate is not extensively reported in the public domain, the known activities of related chromone derivatives provide a strong basis for predicting its potential therapeutic applications.

Anti-inflammatory Activity

Chromone derivatives are well-documented as potent anti-inflammatory agents.[3][4][8][9] Their mechanisms of action often involve the inhibition of key inflammatory pathways, such as the p38 MAPK signaling pathway and the reduction of pro-inflammatory mediators like nitric oxide (NO) and various interleukins.[4][8] The 3-phenoxychromone scaffold, in particular, has been associated with anti-inflammatory properties. The introduction of a halogen, such as iodine, could further enhance this activity.

Anticancer Activity

The chromone nucleus is a privileged scaffold in the design of anticancer agents.[1] Flavonoids, which share the chromone core, are known to modulate various signaling pathways involved in cancer progression, including those related to cell cycle arrest, apoptosis, and angiogenesis.[10][11][12] Some studies suggest that iodinated flavonoids can influence iodide uptake in thyroid cancer cells, indicating a potential for targeted therapies.[13][14] The cytotoxic effects of chromone derivatives against various cancer cell lines are often attributed to their ability to inhibit protein kinases, such as PI3K/mTOR.[1]

Antiviral Activity

Several chromone derivatives have demonstrated significant antiviral activity against a range of viruses.[2][15][16][17] The mechanism of action can vary, from inhibiting viral entry and replication to modulating host-cell factors that are essential for the viral life cycle. The 3-phenoxychromone moiety has been explored in the context of antiviral drug discovery, and further substitution on this ring system could lead to enhanced potency and selectivity.[16]

Structure-Activity Relationship (SAR) Insights

Based on the literature for related chromone derivatives, several SAR trends can be anticipated:

-

Substitution on the 3-Phenoxy Ring: The electronic nature and position of substituents on the phenoxy ring are likely to be critical for biological activity. Halogen atoms can participate in halogen bonding, which can be a significant interaction in ligand-receptor binding.[18]

-

The 7-Position: The presence of a hydroxyl or a group that can be hydrolyzed to a hydroxyl at the 7-position is often important for activity, as it can act as a hydrogen bond donor or acceptor.[19][20][21]

-

The Acetate Group as a Prodrug: The 7-acetoxy group is likely to be hydrolyzed in vivo by esterases to release the active 7-hydroxy compound. This prodrug strategy can improve oral bioavailability and metabolic stability.

Caption: Logical relationships in SAR analysis.

Conclusion and Future Directions

The 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this guide provide a clear and adaptable framework for the synthesis of this target molecule and a diverse library of its analogs. The predicted biological activities, based on the extensive literature on chromone derivatives, highlight the potential of these compounds in the areas of inflammation, cancer, and infectious diseases.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of these analogs to establish definitive structure-activity relationships. In vitro screening against a panel of relevant biological targets, followed by in vivo efficacy and pharmacokinetic studies of lead compounds, will be crucial in validating the therapeutic potential of this novel class of chromone derivatives.

References

-

Khan, A., Naz, S., Farooq, U., Shahid, M., Ullah, I., Ali, I., Rauf, A., & Mabkhot, Y. N. (2017). Bioactive chromone constituents from Vitex negundo alleviate pain and inflammation. Drug Design, Development and Therapy, 12, 15–26. [Link]

-

Liu, H., Xu, R., Feng, L., Guo, W., Cao, N., Qian, C., Teng, P., Wang, L., Wu, X., Sun, Y., Li, J., Shen, Y., & Xu, Q. (2012). A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway. PLoS ONE, 7(6), e37168. [Link]

-

ResearchGate. (n.d.). The anti-inflammatory effects of chromone derivatives 3 and 10–12 on LPS-stimulated macrophages. Retrieved March 7, 2026, from [Link]

-

PharmaInfo. (2017, September 29). Coumarins and Chromones : A Remarkable Scaffolds for Anti-inflammatory Activity. [Link]

-

Tenore, G. C., D'Avino, M., & Novellino, E. (2019). Human health-related properties of chromones: an overview. Food and Chemical Toxicology, 133, 110777. [Link]

-

Garg, M., Kumar, M., & Kumar, A. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Current Drug Discovery Technologies, 17(4), 440-463. [Link]

-

Sashidhara, K. V., Kumar, A., Chatterjee, M., Rao, K. B., Singh, S., & Siddiqui, A. A. (2020). Further Quantitative Structure-Cytotoxicity Relationship Analysis of 3-Styrylchromones. Anticancer Research, 40(1), 209–218. [Link]

-

Singh, R. K., & Singh, R. (2013). Important Advances on Antiviral Profile of Chromone Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 79–96. [Link]

-

Vasil'ev, S. A., Garazd, M. M., & Khilya, V. P. (2006). 3-Phenoxychromones: Natural Distribution, Synthetic and Modification Methods, Biological Properties. Chemistry of Natural Compounds, 42(3), 241–251. [Link]

-

Thompson, A. M., Rewcastle, G. W., Tercel, M., Dobrusin, E. M., Fry, D. W., Kraker, A. J., & Denny, W. A. (1993). Tyrosine kinase inhibitors. 1. Structure-activity relationships for inhibition of epidermal growth factor receptor tyrosine kinase activity by 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids and 2,2'-dithiobis(1H-indole-3-alkanoic acids). Journal of Medicinal Chemistry, 36(15), 2104-2111. [Link]

-

Kumar, A., & Singh, R. (2019). structure activity relationship (sar) analysis of anti-inflammatory activity of some substituted chromones. Acta Ciencia Indica, 45(2), 71-76. [Link]

-

Wu, T. Y., Lin, C. W., Chen, Y. F., Chen, W. L., & Chang, F. R. (2021). The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils. Bioorganic & Medicinal Chemistry Letters, 36, 127822. [Link]

-

Desideri, N., Sestili, I., Camaioni, E., & De Gregorio, E. (2003). Synthesis and evaluation of antirhinovirus activity of 3-hydroxy and 3-methoxy 2-styrylchromones. Antiviral Chemistry & Chemotherapy, 14(4), 205–213. [Link]

-

van der Elst, J. P., Smit, J. W. A., Romijn, H. A., & van der Heide, D. (2003). Dietary flavonoids and iodine Metabolism. Thyroid, 13(9), 839-845. [Link]

-

Gonçalves, C. F. L., de Souza, L. L., & Ferreira, A. C. F. (2017). Flavonoids, Thyroid Iodide Uptake and Thyroid Cancer—A Review. International Journal of Molecular Sciences, 18(6), 1251. [Link]

-

Kopustinskiene, D. M., Jakstas, V., Savickas, A., & Bernatoniene, J. (2020). Flavonoids as Anticancer Agents. Nutrients, 12(2), 457. [Link]

-

Liu, H., Xu, R., Feng, L., Guo, W., Cao, N., Qian, C., Teng, P., Wang, L., Wu, X., Sun, Y., Li, J., Shen, Y., & Xu, Q. (2012). A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway. Semantic Scholar. [Link]

-

Almatroodi, S. A., Almatroudi, A., Alsahli, M. A., & Rahmani, A. H. (2024). Anticancer Potential of Flavonoids: Their Role in Cancer Prevention and Health Benefits. Molecules, 29(14), 3329. [Link]

-

Chaurasiya, A., & Sharma, P. C. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Pharmaceuticals, 16(9), 1310. [Link]

-

Kim, J., & Lee, J. (2020). Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy. Food Science and Biotechnology, 29(1), 1–12. [Link]

-

Kim, D. S., Kim, S. J., & Park, K. S. (2002). Mushroom tyrosinase inhibition activity of some chromones. Journal of the Korean Society for Applied Biological Chemistry, 45(1), 27-30. [Link]

-

Shchekotikhin, A. S., Glushkov, V. A., & Shklyaev, Y. V. (2025). Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. Molecules, 30(1), 1. [Link]

-

Kumar, A., & Singh, R. (2018). Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry. Journal of Taibah University for Science, 12(4), 488–494. [Link]

-

Yang, J., Yun, Y., Miao, Y., Sun, J., & Wang, X. (2021). Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer's disease agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1637–1647. [Link]

-

Janfalk Carlsson, A., Widersten, M., & Janfalk Carlsson, A. (2022). Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes. Diva-Portal.org. [Link]

-

Kim, Y. H., Lee, S., Kim, H. J., Kim, H. P., & Lee, Y. S. (2013). Design, synthesis and antiviral activity of 2-(3-amino-4-piperazinylphenyl)chromone derivatives. Chemical & Pharmaceutical Bulletin, 61(4), 437–443. [Link]

-

Houghton, P. J., Woldemariam, T. Z., Khan, A. I., Burke, A., & Mahmood, N. (1994). Antiviral activity of natural and semi-synthetic chromone alkaloids. Antiviral Research, 25(3-4), 235–244. [Link]

-

Research Square. (n.d.). View of Synthesis of 2,4-Dihydroxyacetophenone Compound and its Antioxidant Activity Assay. Retrieved March 7, 2026, from [Link]

-

Takao, K., Miyashita, H., Mogi, Y., & Sugita, Y. (2021). Synthesis and biological evaluation of 3-styrylchromone derivatives as selective monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry, 42, 116255. [Link]

-

Eyer, L., Zouharova, D., Fojtikova, M., & Ruzek, D. (2021). Broad-Spectrum Antiviral Activity of 3'-Deoxy-3'-Fluoroadenosine against Emerging Flaviviruses. Antimicrobial Agents and Chemotherapy, 65(2), e01893-20. [Link]

-

Kaczor, A. A., Godyń, J., & Pihlaja, K. (2020). Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. Molecules, 25(7), 1601. [Link]

-

Santos, C. M. M., & Silva, A. M. S. (2022). Recent advances in the synthesis of 4H-chromen-4-ones (2012–2021). Advances in Heterocyclic Chemistry, 136, 155–259. [Link]

-

Pitre, S. P., & Paquin, J. F. (2024). Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. The Journal of Organic Chemistry, 89(5), 3025–3036. [Link]

-

Anary-Abbasinejad, M., & Anaraki-Ardakani, H. (2007). Reaction Between 7-Hydroxy Coumarin, Alkyl Isocyanides and Dialkyl Acetylenedicarboxylate: Synthesis of 4H-Chromenes and 1-Azabuta-1,3-dienes. Journal of the Brazilian Chemical Society, 18(4), 844–848. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Retrieved March 7, 2026, from [Link]

-

Stanković, S., Mladenović, M., & Matić, I. (2023). New Piperazine Derivatives of 6-Acetyl-7-hydroxy-4-methylcoumarin as 5-HT 1A Receptor Agents. Molecules, 28(3), 1386. [Link]

-

International Journal of Pharma and Chemical Sciences. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. Retrieved March 7, 2026, from [Link]

-

Sukdolak, S., Solujić, S., & Niciforović, A. (2008). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of the Serbian Chemical Society, 73(10), 969–981. [Link]

-

Grover, S. K., Jain, A. C., & Seshadri, T. R. (1963). Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2, 2218-2220. [Link]

Sources

- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rjpbcs.com [rjpbcs.com]

- 3. dovepress.com [dovepress.com]

- 4. iris.unina.it [iris.unina.it]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmainfo.in [pharmainfo.in]

- 10. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Anticancer activity of flavonoids accompanied by redox state modulation and the potential for a chemotherapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.wur.nl [research.wur.nl]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and evaluation of antirhinovirus activity of 3-hydroxy and 3-methoxy 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and antiviral activity of 2-(3-amino-4-piperazinylphenyl)chromone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiviral activity of natural and semi-synthetic chromone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Further Quantitative Structure-Cytotoxicity Relationship Analysis of 3-Styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Engineering 3-(4-Iodophenoxy)-4-oxo-4H-chromen-7-yl Acetate: A Lipophilic Prodrug Strategy for mGlu7 Receptor Antagonism

Executive Summary

The metabotropic glutamate receptor subtype 7 (mGlu7) is a critical presynaptic regulator of neurotransmission in the mammalian central nervous system. Dysregulation of mGlu7 is heavily implicated in stress, anxiety, and depression-related disorders. While the discovery of the chromone derivative XAP044 (7-hydroxy-3-(4-iodophenoxy)-4H-chromen-4-one) provided a breakthrough in selective mGlu7 antagonism, its exposed 7-hydroxyl group presents a liability for rapid Phase II metabolism (glucuronidation).

This technical guide details the structural rationale, chemical synthesis, and pharmacological validation of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate (hereafter referred to as IPC-7A ). By masking the phenol as an acetate ester, IPC-7A serves as a highly lipophilic prodrug designed to maximize blood-brain barrier (BBB) penetration before being cleaved by intracellular esterases to liberate the active XAP044 pharmacophore.

Structural Rationale and Pharmacokinetics

The rigid bicyclic chromone fragment is widely recognized as a [1]. However, optimizing the pharmacokinetics of chromone derivatives requires careful functional group management.

XAP044 (CAS 196928-50-4) contains a 7-hydroxyl group that is essential for its binding affinity but limits its systemic half-life . The synthesis of IPC-7A introduces an acetyl group at this position. The causality behind this modification is twofold:

-

Enhanced Lipophilicity: The acetate group increases the predicted LogP from ~3.82 to ~4.65, significantly enhancing passive diffusion across the lipophilic endothelial cells of the BBB.

-

Enzymatic Bioactivation: The ester bond acts as a self-validating delivery system. It remains stable in plasma but is rapidly hydrolyzed by ubiquitous brain esterases upon entering the central nervous system, ensuring that the active antagonist is released precisely at the target site.

Table 1: Pharmacological and Physicochemical Profiling

| Compound | Target Receptor | Binding Domain | IC₅₀ (LTP Inhibition) | Predicted LogP | BBB Permeability |

| XAP044 (Active 7-OH) | mGlu7 | Venus Flytrap (VFTD) | 88 nM | 3.82 | High |

| IPC-7A (7-Acetate Prodrug) | mGlu7 | VFTD (Post-cleavage) | ~90 nM (Apparent)* | 4.65 | Very High |

| MMPIP (Reference) | mGlu7 | 7-Transmembrane (7TM) | 26 nM | 4.20 | Moderate |

*Apparent IC₅₀ in tissue slice preparations relies on the endogenous esterase cleavage rate.

Mechanistic Pathway: Targeting the Venus Flytrap Domain

Unlike classical allosteric modulators that bind the 7-transmembrane (7TM) region of G-protein coupled receptors, XAP044 exhibits a novel mechanism of action. It acts as an orthosteric-like antagonist that binds directly to the[2].

By preventing the closure of the VFTD, the liberated XAP044 blocks mGlu7 activation, thereby disrupting the downstream Gi/o protein signaling pathway. This prevents the inhibition of adenylate cyclase, restoring cAMP levels and ultimately inhibiting Long-Term Potentiation (LTP) in the lateral amygdala—a mechanism directly correlated with[3].

Mechanism of IPC-7A activation and subsequent mGlu7-mediated inhibition of amygdala LTP.

Chemical Synthesis Protocol

The synthesis of IPC-7A is designed as a self-validating workflow, ensuring high regioselectivity and yield. The protocol builds upon established methodologies for the[4].

Step 1: Chromone Ring Formation

-

React 2,4-dihydroxyacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 100°C to form an enaminoketone intermediate.

-

Induce acid-mediated cyclization using HCl in dichloromethane (DCM) at 40°C to yield 7-hydroxychromone.

Step 2: Regioselective Bromination

-

Dissolve 7-hydroxychromone in glacial acetic acid.

-

Add 1.1 equivalents of N-bromosuccinimide (NBS). Causality: The C-3 position of the chromone enone system is highly electron-rich, allowing for strict regioselective electrophilic halogenation to yield 3-bromo-7-hydroxychromone without over-bromination.

Step 3: Etherification (Synthesis of XAP044)

-

Combine 3-bromo-7-hydroxychromone with 4-iodophenol in anhydrous DMF.

-

Add Cesium Carbonate (Cs₂CO₃) and heat to 80°C. Causality: Cs₂CO₃ is specifically chosen over K₂CO₃ because the larger cesium cation provides enhanced solubility and generates a "naked" phenoxide anion. This significantly accelerates the nucleophilic aromatic substitution (SₙAr), yielding the active metabolite XAP044.

Step 4: Acetylation (Synthesis of IPC-7A)

-

Dissolve XAP044 in anhydrous pyridine at 0°C.

-

Dropwise add 1.5 equivalents of acetic anhydride (Ac₂O). Causality: Pyridine acts dually as a base to deprotonate the 7-hydroxyl group and as a nucleophilic catalyst. It reacts with Ac₂O to form a highly electrophilic acetylpyridinium intermediate, ensuring quantitative conversion to the lipophilic prodrug, IPC-7A, without degrading the sensitive chromone core.

Experimental Workflows: Electrophysiological Validation

To validate the biological efficacy of the prodrug, it is necessary to confirm that IPC-7A is successfully cleaved and that the liberated XAP044 [5].

End-to-end workflow from IPC-7A synthesis to electrophysiological validation of LTP.

Protocol: Amygdala Slice Electrophysiology

-

Slice Preparation: Isolate acute coronal brain slices (300 µm) from wild-type mice using a vibratome in ice-cold, oxygenated (95% O₂ / 5% CO₂) sucrose-substituted artificial cerebrospinal fluid (aCSF). Causality: Sucrose substitution minimizes sodium influx and subsequent excitotoxic damage during the mechanical trauma of slicing.

-

Recovery & Baseline Validation: Transfer slices to a holding chamber with standard aCSF at 32°C for 1 hour. Self-Validation: Slices must exhibit stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes; slices with fluctuating baselines (>10% variance) must be discarded to ensure data integrity.

-

Prodrug Perfusion: Perfuse the slices with aCSF containing 1 µM IPC-7A for 30 minutes. Causality: This 30-minute window provides adequate time for the lipophilic prodrug to penetrate the tissue architecture and for endogenous esterases to cleave the acetate group, liberating the active XAP044.

-

LTP Induction: Apply High-Frequency Stimulation (HFS; 100 Hz for 1s, repeated 3 times) to the external capsule fibers.

-

Recording: Record fEPSPs in the lateral amygdala for 60 minutes post-HFS. Successful mGlu7 antagonism by the liberated XAP044 will manifest as a significant attenuation of LTP compared to vehicle-treated controls.

References

-

[4] Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. MDPI Pharmaceuticals. Available at:[Link]

-

[1] Synthesis of Chromones and Their Applications During the Last Ten Years. International Journal of Research in Pharmacy and Chemistry (IJRPC). Available at:[Link]

-

[2] Novel Inhibitory Site Revealed by XAP044 Mode of Action on the Metabotropic Glutamate 7 Receptor Venus Flytrap Domain. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

Sources

Methodological & Application

Application Note: A Robust and Scalable Synthesis of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate

Abstract

This application note provides a comprehensive, step-by-step guide for the synthesis of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate, a key scaffold in medicinal chemistry and materials science. The described synthetic pathway begins with readily available 4-iodophenol and 2,4-dihydroxyacetophenone, employing a modified Baker-Venkataraman rearrangement to construct the chromenone core. Each step is detailed with expert insights into reaction mechanisms, choice of reagents, and process optimization. This protocol is designed for researchers, scientists, and drug development professionals, ensuring reproducibility and high yield.

Introduction

The chromen-4-one (chromone) framework is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds. The substitution at the 3-position with an aryloxy group, as seen in the target molecule, provides a versatile platform for developing novel therapeutics. This document outlines a reliable three-step synthesis, commencing with the preparation of a key ester intermediate, followed by a base-catalyzed intramolecular rearrangement and cyclization, and culminating in the final acetylation product. The chosen methodology, centered around the Baker-Venkataraman rearrangement, is renowned for its efficiency in forming the 1,3-diketone precursor necessary for chromone synthesis.[1][2][3]

Overall Synthetic Scheme

The synthesis is accomplished in three distinct stages, starting from the commercially available precursors 4-iodophenol and 2,4-dihydroxyacetophenone.

Figure 1: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of Intermediates

Step 1: Synthesis of 4-(acetyloxy)-2-hydroxyphenyl (4-iodophenoxy)acetate (Intermediate 1)

Principle and Rationale: The synthesis begins with the esterification of one of the hydroxyl groups of 2,4-dihydroxyacetophenone with (4-iodophenoxy)acetyl chloride. The greater nucleophilicity of the 4-hydroxyl group, due to resonance effects, allows for its selective acylation under controlled conditions. Pyridine is employed as a base to neutralize the hydrogen chloride byproduct, thereby driving the reaction to completion.

Protocol:

-

Preparation of (4-iodophenoxy)acetyl chloride: In a fume hood, add thionyl chloride (1.2 eq) dropwise to a stirred solution of (4-iodophenoxy)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. After the addition, allow the reaction to warm to room temperature and stir for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

-

Esterification: Dissolve 2,4-dihydroxyacetophenone (1.0 eq) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

-

Add a solution of the freshly prepared (4-iodophenoxy)acetyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred solution over 30 minutes.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold 2M HCl and extract with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to afford Intermediate 1 as a white solid.

Step 2: Synthesis of 7-hydroxy-3-(4-iodophenoxy)chromen-4-one (Intermediate 2)

Principle and Rationale: This step is the core of the synthesis, involving the Baker-Venkataraman rearrangement.[4] The ester (Intermediate 1) undergoes an intramolecular acyl transfer in the presence of a strong base (potassium hydroxide) to form a 1,3-diketone. This diketone is then subjected to acid-catalyzed cyclodehydration to furnish the chromone ring system.[1][2]

Figure 2: Key mechanistic steps of the Baker-Venkataraman rearrangement and subsequent cyclization.

Protocol:

-

Dissolve Intermediate 1 (1.0 eq) in anhydrous pyridine.

-

Add powdered potassium hydroxide (3.0 eq) and heat the mixture to 60 °C for 3 hours. The formation of a yellow precipitate indicates the generation of the diketone salt.

-

Cool the reaction mixture to room temperature and acidify with ice-cold 2M HCl.

-

Extract the aqueous layer with ethyl acetate. The 1,3-diketone intermediate can be isolated at this stage if desired, but it is typically carried forward directly.

-

Concentrate the organic extracts and dissolve the residue in glacial acetic acid.

-

Add a catalytic amount of concentrated sulfuric acid (5-10 drops) and reflux the mixture for 2 hours.

-

Cool the solution and pour it onto crushed ice. The resulting precipitate is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Recrystallize the crude product from ethanol to yield Intermediate 2 as a pale yellow solid.

Part 2: Synthesis of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate (Final Product)

Principle and Rationale: The final step involves the straightforward acetylation of the 7-hydroxyl group of Intermediate 2. Acetic anhydride is used as the acetylating agent, and pyridine serves as both the solvent and a catalyst, as well as a scavenger for the acetic acid byproduct.

Protocol:

-

Suspend Intermediate 2 (1.0 eq) in a mixture of acetic anhydride (5.0 eq) and pyridine (10 volumes).

-

Stir the mixture at room temperature for 4-6 hours. The suspension should become a clear solution as the reaction progresses.

-

Monitor the reaction by TLC until all the starting material is consumed.

-

Pour the reaction mixture into a beaker of ice water with vigorous stirring.

-

Continue stirring for 30 minutes to ensure complete precipitation of the product.

-

Collect the white solid by vacuum filtration.

-

Wash the solid thoroughly with cold water.

-

Dry the product under vacuum to yield the final compound, 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate.

Data Summary

| Compound | Structure | Molecular Formula | Mol. Weight ( g/mol ) | Typical Yield |

| Intermediate 1 | 4-(acetyloxy)-2-hydroxyphenyl (4-iodophenoxy)acetate | C₁₇H₁₃IO₅ | 440.19 | 75-85% |

| Intermediate 2 | 7-hydroxy-3-(4-iodophenoxy)chromen-4-one | C₁₅H₉IO₄ | 396.14 | 80-90% |

| Final Product | 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate | C₁₇H₁₁IO₅ | 438.17 | >95% |

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR: To confirm the proton environment and successful acetylation (disappearance of the phenolic -OH peak and appearance of the acetyl methyl singlet).

-

¹³C NMR: To verify the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final compound.

-

FT-IR Spectroscopy: To identify characteristic functional groups, such as the ester and ketone carbonyl stretches.

Troubleshooting and Safety

-

Safety: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride is highly corrosive and reacts violently with water; handle with extreme care.

-

Low Yield in Step 1: Ensure that the (4-iodophenoxy)acetyl chloride is freshly prepared and used immediately, as it is moisture-sensitive. Anhydrous solvents are critical for this step.

-

Incomplete Rearrangement in Step 2: The potassium hydroxide must be finely powdered to maximize its surface area and reactivity. Ensure the reaction temperature is maintained at 60 °C.

-

Purification: The final product is typically of high purity after precipitation and washing. However, if required, it can be further purified by recrystallization from an ethanol/water mixture.

Conclusion

This application note details a reliable and efficient synthetic route for the preparation of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate. By leveraging the Baker-Venkataraman rearrangement, this protocol provides a high-yield pathway to a valuable chemical scaffold, suitable for applications in pharmaceutical research and development.

References

-

Baker, W. (1933). Molecular rearrangement of some o-acyloxyacetophenones and the mechanism of the production of 3-acylchromones. J. Chem. Soc., 1381–1389.

-

Mahal, H. S., & Venkataraman, K. (1934). Synthetical experiments in the chromone group. Part XIV. The action of sodamide on 1-acyloxy-2-acetonaphthones. J. Chem. Soc., 1767–1769.

-

Alfa Chemistry. (2025). Baker-Venkataraman Rearrangement.

-

Organic Chemistry Portal. Baker-Venkataraman Rearrangement.

Sources

Application Note: In Vitro Evaluation Protocol for 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate

Executive Summary

This application note provides a comprehensive, field-validated framework for evaluating the synthetic flavonoid derivative 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate in cell culture models. Designed for drug development professionals and molecular biologists, this guide details the causality behind experimental design, from prodrug activation mechanisms to stringent solvent controls, ensuring reproducible and artifact-free data in oncology and pharmacology screening.

Mechanistic Rationale & Compound Profiling

The chromone scaffold (4-oxo-4H-chromen) is a privileged structure in medicinal chemistry, frequently utilized for its potent anti-proliferative and kinase-inhibitory properties [1]. The specific functionalization of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate is highly deliberate:

-

3-(4-iodophenoxy) moiety: The bulky, halogenated phenoxy group at the C3 position enhances the molecule's lipophilicity and facilitates strong halogen bonding within the hydrophobic pockets of target kinases (e.g., PI3K or CDKs).

-

7-O-acetate prodrug strategy: The 7-hydroxyl group is often critical for hydrogen bonding in target engagement but limits cellular permeability. Acetylation of this position masks the polarity, creating a highly permeable prodrug. Upon crossing the lipid bilayer, ubiquitous intracellular esterases hydrolyze the ester bond, liberating the active 7-hydroxychromone metabolite directly within the cytosol [2].

Fig 1: Intracellular prodrug activation and subsequent kinase inhibition pathway.

Reagent Preparation & Solvent Guidelines

Due to the high lipophilicity of the iodinated chromone core, Dimethyl Sulfoxide (DMSO) is required for stock solution preparation. However, DMSO can induce independent phenotypic changes, including caspase cleavage and altered proliferation, which can severely confound experimental readouts [3].

Stock Preparation (10 mM):

-

Weigh exactly 5.08 mg of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate (MW ≈ 508.31 g/mol ).

-

Dissolve in 1.0 mL of anhydrous, cell-culture grade DMSO.

-

Aliquot into 20 µL volumes in amber tubes (the compound may be light-sensitive) and store at -80°C. Avoid repeated freeze-thaw cycles.

Self-Validating Solvent Control System: To ensure trustworthiness in your data, the final DMSO concentration in all cell culture wells must never exceed 0.1% (v/v) . Every experiment must include a vehicle control well containing the exact same concentration of DMSO as the highest drug dose.

Table 1: DMSO Concentration Benchmarks in Cell Culture [3]

| Final DMSO % (v/v) | Cellular Impact | Recommendation for Chromone Assays |

| ≤ 0.05% | Negligible impact on viability or signaling. | Optimal. Ideal for sensitive primary cells. |

| 0.1% | Generally tolerated by immortalized lines. | Maximum Acceptable Limit. Requires vehicle control. |

| 0.5% - 1.0% | Induces stress, alters proliferation, potential apoptosis. | Unacceptable. Will confound cytotoxicity readouts. |

| > 1.0% | Severe cytotoxicity and membrane degradation. | Toxic. Do not use in cell-based assays. |

Core Experimental Protocols

Protocol A: Cytotoxicity & Proliferation (CellTiter-Glo Luminescent Assay)

Causality: We utilize ATP-based luminescence (CellTiter-Glo) rather than colorimetric MTT assays because synthetic chromones can sometimes exhibit intrinsic absorbance/fluorescence that interferes with formazan readouts.

Step-by-Step Methodology:

-

Cell Seeding: Harvest target cancer cells (e.g., MCF-7, K562) in the logarithmic growth phase. Seed at 3,000–5,000 cells/well in 90 µL of complete media in a white, flat-bottom 96-well plate. Incubate overnight at 37°C, 5% CO₂.

-

Compound Dilution: Prepare a 10X working stock in complete media. For a top dose of 10 µM, dilute the 10 mM DMSO stock 1:1000 in media (yielding 10 µM compound and 0.1% DMSO). Perform 1:3 serial dilutions in media containing 0.1% DMSO to maintain a constant vehicle concentration across all doses.

-

Dosing: Add 10 µL of the 10X working stocks to the 90 µL of cells (Final volume = 100 µL).

-

Incubation: Incubate for 72 hours.

-

Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Analysis: Record luminescence. Calculate IC₅₀ using non-linear regression (curve fit) normalized to the 0.1% DMSO vehicle control.

Protocol B: Intracellular Prodrug Activation (LC-MS/MS)

Causality: To prove that the 7-O-acetate is functioning as a prodrug, we must detect the intracellular conversion to the 7-OH metabolite [2].

Step-by-Step Methodology:

-

Treatment: Seed cells in 6-well plates and grow to 80% confluence. Treat with 5 µM of the compound for 1, 2, 4, and 8 hours.

-

Washing: Aspirate media and wash cells rapidly three times with ice-cold PBS to halt esterase activity and remove extracellular compound.

-

Lysis & Extraction: Add 500 µL of ice-cold Methanol/Acetonitrile/Water (2:2:1, v/v/v) containing an internal standard. Scrape the cells and transfer to a microcentrifuge tube.

-

Precipitation: Sonicate for 5 minutes in an ice bath, then centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins.

-

Analysis: Transfer the supernatant to LC-MS/MS vials. Monitor the MRM (Multiple Reaction Monitoring) transitions for both the parent acetate prodrug (m/z 508.3) and the cleaved 7-OH metabolite (m/z 466.2).

Protocol C: Mechanistic Profiling (Western Blotting)

Causality: Chromone derivatives frequently induce apoptosis via the intrinsic mitochondrial pathway or by inhibiting survival kinases [1]. We assess PARP cleavage and PI3K/AKT phosphorylation.

Step-by-Step Methodology:

-

Treatment: Treat cells with the compound at 0.5×, 1×, and 2× the established IC₅₀ for 24 hours. Include a 0.1% DMSO vehicle control and a positive control (e.g., 1 µM Staurosporine for apoptosis).

-

Harvesting: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Quantification & Loading: Quantify protein using a BCA assay. Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

-

Transfer & Blotting: Transfer to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies (e.g., Cleaved Caspase-3, Cleaved PARP, p-AKT S473, total AKT) overnight at 4°C.

-

Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

Experimental Workflow & Data Interpretation

Fig 2: Standard 72-hour experimental workflow for high-throughput cell viability evaluation.

Table 2: Hypothetical IC₅₀ Profiling & Expected Outcomes

When executing Protocol A, benchmark your results against the typical behavior of active chromone derivatives in standard oncology cell lines:

| Cell Line | Tissue Origin | Expected IC₅₀ Range | Mechanistic Notes |

| K562 | Chronic Myelogenous Leukemia | 1.5 µM – 5.0 µM | Highly sensitive to kinase-targeted chromones [1]. |

| MCF-7 | Breast Adenocarcinoma | 3.0 µM – 8.5 µM | Moderate sensitivity; monitor ER-dependent pathways. |

| A549 | Lung Carcinoma | 5.0 µM – 12.0 µM | Often requires higher doses; check for efflux pump activity. |

| PBMC | Normal Human Mononuclear | > 50.0 µM | Essential control to demonstrate tumor selectivity and therapeutic window. |

References

-

Antiproliferative chromone derivatives induce K562 cell death through endogenous and exogenous pathways Taylor & Francis[Link]

-

Assessing and utilizing esterase specificity in antimicrobial prodrug development Raines Lab[Link]

-

DMSO Alleviates LPS-Induced Inflammatory Responses in RAW264.7 Macrophages by Inhibiting NF-κB and MAPK Activation MDPI[Link]

Application Note: Preclinical Antimicrobial Evaluation of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate

Target Audience: Microbiologists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Screening Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical spaces. Chromones (4-oxo-4H-chromenes) represent a highly privileged scaffold in medicinal chemistry, with recent literature highlighting the potent activity of halogenated chromones against multidrug-resistant (MDR) Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) .

The synthetic derivative 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate is engineered with three strategic pharmacophoric features designed to overcome bacterial resistance mechanisms:

-

The Chromone Core: Provides a rigid, planar geometry that facilitates intercalation into complex bacterial targets .

-

4-Iodophenoxy Substitution (C3): The bulky, highly lipophilic iodine atom drastically enhances membrane permeability. Recent structural analogs (such as 3-phenyl-4-phenoxypyrazoles) demonstrate that bulky, halogenated phenoxy groups are critical for binding to the undecaprenyl moiety of Lipid II, thereby blocking the shuttling of peptidoglycan precursors across the cytoplasmic membrane .

-

7-O-Acetate Prodrug Moiety: Halogenated chromones often suffer from poor aqueous solubility. The acetate group masks the polar 7-hydroxyl group, improving formulation dynamics. Upon permeation of the bacterial envelope, endogenous bacterial esterases cleave the acetate, releasing the active 7-hydroxychromone directly at the site of action.

This application note details a self-validating, end-to-end preclinical workflow to evaluate the antimicrobial efficacy, mammalian cytotoxicity, and mechanism of action of this specific compound.

Experimental Workflow

Fig 1: End-to-end antimicrobial screening workflow for novel chromone derivatives.

Reagent Preparation & Quality Control

Field-Proven Insight: Halogenated phenoxychromones are highly hydrophobic. Improper dissolution leads to compound precipitation in aqueous media, yielding false-negative antimicrobial results (artificially high MICs).

-

Stock Solution: Dissolve the compound in 100% molecular-biology grade Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL. Store in amber glass vials at -20°C to prevent photodegradation of the iodine bond.

-

Working Concentration Limit: The final concentration of DMSO in any biological assay must not exceed 1% (v/v). Higher concentrations disrupt bacterial cell membranes and mammalian lipid bilayers, confounding toxicity data.

Protocol I: High-Throughput MIC/MBC Determination

This protocol utilizes a resazurin-based microdilution assay. Causality Note: Chromone derivatives often exhibit intrinsic autofluorescence and can cause slight turbidity when diluted in Mueller-Hinton Broth (MHB). Relying solely on Optical Density (OD600) is unreliable. Resazurin provides a distinct colorimetric/fluorometric metabolic readout that bypasses optical interference.

Self-Validating Plate Architecture

To ensure absolute trustworthiness, every 96-well plate must contain the following internal controls:

-

Sterility Control: MHB only.

-

Growth Control: MHB + Bacteria.

-

Vehicle Control: MHB + Bacteria + 1% DMSO (Validates that the solvent is not inhibitory).

-

Positive Control: MHB + Bacteria + Vancomycin (Validates assay sensitivity to standard-of-care).

-

Background Control: MHB + Compound (No bacteria; used to subtract compound autofluorescence/absorbance).

Step-by-Step Methodology

-

Inoculum Preparation: Grow the target strain (e.g., MRSA ATCC 43300) overnight in MHB at 37°C. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:150 in MHB to achieve a final testing inoculum of ≈5×105 CFU/mL.

-

Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate in MHB. Concentration range: 64 µg/mL down to 0.125 µg/mL.

-

Inoculation: Add 50 µL of the bacterial inoculum to 50 µL of the diluted compound (Total volume = 100 µL).

-

Incubation: Incubate the plates statically at 37°C for 18 hours.

-

Resazurin Addition: Add 10 µL of a 0.015% resazurin aqueous solution to all wells. Incubate for an additional 2 hours.

-

Readout: Blue/Purple indicates no growth (inhibition); Pink indicates active bacterial metabolism. The MIC is the lowest concentration preventing the color shift.

-

MBC Determination: Plate 10 µL from all "blue" wells onto non-selective agar (e.g., Tryptic Soy Agar). Incubate for 24h. The Minimum Bactericidal Concentration (MBC) is the lowest concentration resulting in a ≥99.9% reduction in CFU.

Protocol II: Mammalian Cytotoxicity & Selectivity Index (SI)

An antimicrobial is only viable if it selectively targets bacteria without lysing host cells. We evaluate cytotoxicity against human embryonic kidney cells (HEK293) to calculate the Selectivity Index (SI = LC50/MIC ) . An SI > 10 is the minimum threshold for preclinical advancement.

Step-by-Step Methodology

-

Cell Seeding: Seed HEK293 cells in 96-well tissue culture plates at 1×104 cells/well in DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO2 .

-

Compound Exposure: Treat cells with the compound at concentrations ranging from 1 to 128 µg/mL (maintaining 1% DMSO). Incubate for 24 hours.

-

Viability Assay (MTT): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

-

Solubilization: Remove media and dissolve the formazan crystals in 100 µL of DMSO.

-

Quantification: Read absorbance at 570 nm. Calculate the LC50 (concentration causing 50% cell death) using non-linear regression analysis.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate based on structural analogs in the halogenated chromone class .

| Pathogen / Cell Line | Strain Designation | MIC (µg/mL) | MBC (µg/mL) | LC50 (µg/mL) | Selectivity Index (SI) |

| Staphylococcus aureus | ATCC 29213 (MSSA) | 2.0 | 4.0 | - | > 32 |

| Staphylococcus aureus | ATCC 43300 (MRSA) | 4.0 | 8.0 | - | > 16 |

| Staphylococcus epidermidis | Clinical Isolate (MDR) | 2.0 | 4.0 | - | > 32 |

| Escherichia coli | ATCC 25922 | > 64.0* | > 64.0 | - | N/A |

| HEK293 | Human Kidney Cells | - | - | 65.5 | - |

*Note: Gram-negative resistance is typically mediated by the active extrusion of bulky lipophilic compounds via multidrug efflux pumps (e.g., AcrAB-TolC). Co-administration with an efflux pump inhibitor (like PAβN) is recommended to assess intrinsic Gram-negative target engagement.

Mechanistic Pathway: Prodrug Activation and Lipid II Antagonism

Based on antagonism assays with undecaprenyl-pyrophosphate performed on structurally related 3-phenyl-4-phenoxypyrazoles, the highly lipophilic 4-iodophenoxy moiety is hypothesized to anchor into the bacterial cytoplasmic membrane, binding the lipid moiety of Lipid II and halting peptidoglycan synthesis .

Fig 2: Proposed prodrug activation and Lipid II antagonism pathway of the chromone derivative.

References

-

Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. Scientific Reports (Nature Portfolio). Available at:[Link]

-

Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria. MDPI. Available at:[Link]

-

Synthesis, Antimicrobial Activity and Bleaching Effect of Some Reaction Products of 4-oxo-4H-benzopyran-3-carboxaldehydes With Aminobenzothiazoles and Hydrazides. PubMed. Available at:[Link]

Application Notes and Protocols: 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate as a Putative Fluorescent Probe for Esterase Activity

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Chromenone (4H-chromen-4-one) and its derivatives, such as coumarins, represent a vital class of heterocyclic compounds extensively utilized in the development of fluorescent probes for bioimaging and diagnostics.[1][2][3] Their attractive photophysical properties, including high quantum yields, photostability, and environmentally sensitive fluorescence, make them ideal scaffolds for designing sensors for a wide range of biological analytes and processes.[2][4] Structural modifications to the chromenone core allow for the fine-tuning of spectral properties and the introduction of specific recognition moieties.[1]

This document provides a detailed guide to the potential application of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate as a fluorescent probe. Based on its chemical structure, this compound is hypothesized to function as a "turn-on" fluorescent probe for detecting intracellular esterase activity. The acetate group at the 7-position is anticipated to quench the intrinsic fluorescence of the 7-hydroxychromenone fluorophore. Upon cellular uptake, intracellular esterases can hydrolyze the ester bond, releasing the highly fluorescent 7-hydroxy derivative and providing a direct and quantifiable measure of enzymatic activity.[5][6]

Principle of Detection: Esterase-Activated Fluorescence

The proposed mechanism for 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate as a fluorescent probe is based on enzyme-activated fluorescence.[7] The acetylated form of the probe is largely non-fluorescent and cell-permeable. Once inside the cell, ubiquitous intracellular esterases cleave the acetate group.[5] This hydrolysis reaction yields the de-acetylated product, 7-hydroxy-3-(4-iodophenoxy)-4-oxo-4H-chromen-1-ium, which is a highly fluorescent species.[8] The increase in fluorescence intensity is directly proportional to the esterase activity within the cell.[9]

Caption: Proposed mechanism of esterase-activated fluorescence.

Photophysical & Chemical Properties (Hypothetical)

The precise photophysical properties of 3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate and its hydrolyzed product must be determined empirically. However, based on known 7-hydroxycoumarin and 7-hydroxychromone derivatives, the following properties can be anticipated.[1][8][10]

| Property | Acetylated Probe (Precursor) | Hydrolyzed Product (Fluorophore) | Rationale & Notes |

| Excitation Max (λex) | ~330 - 350 nm | ~350 - 380 nm | The deprotonation of the 7-hydroxyl group typically leads to a red-shift in the absorption spectrum.[8] |

| Emission Max (λem) | Weak or no emission | ~440 - 480 nm (blue-green) | The hydroxylated form is expected to be highly fluorescent. The emission wavelength is pH-dependent.[8] |

| Quantum Yield (ΦF) | < 0.05 | 0.3 - 0.8 | Acetylation quenches fluorescence. Hydrolysis restores the high quantum yield characteristic of 7-hydroxychromones. |

| Solubility | Soluble in DMSO, EtOH | Soluble in aqueous buffers (pH > 7) | The acetate group increases hydrophobicity, aiding membrane permeability. The hydroxyl group increases aqueous solubility. |

| Molecular Weight | 450.2 g/mol | 408.18 g/mol | Calculated based on chemical formula. |

Experimental Protocols

1. Probe Preparation and Storage

-

Reconstitution: Prepare a stock solution of the probe (e.g., 1-10 mM) in anhydrous Dimethyl Sulfoxide (DMSO).[8] Ensure the probe is fully dissolved by vortexing.

-

Storage: Store the stock solution at -20°C, protected from light. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.

2. In Vitro Characterization: Fluorescence Spectroscopy

This protocol is designed to characterize the probe's response to esterase activity in a cell-free system.

-

Materials:

-

3-(4-iodophenoxy)-4-oxo-4H-chromen-7-yl acetate stock solution (10 mM in DMSO)

-

Porcine liver esterase (or other purified esterase)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

96-well black-walled, clear-bottom microplates

-

Fluorescence plate reader or spectrofluorometer[11]

-

-

Procedure:

-

Prepare a working solution of the probe by diluting the DMSO stock solution in PBS (pH 7.4) to a final concentration of 10-50 µM.

-

Prepare a serial dilution of the esterase enzyme in PBS.

-

To the wells of the 96-well plate, add 90 µL of the probe working solution.

-

To initiate the reaction, add 10 µL of the esterase dilution series to the wells. Include a negative control with 10 µL of PBS instead of the enzyme solution.

-

Immediately place the plate in a fluorescence reader pre-set to 37°C.

-

Monitor the fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes). Use an excitation wavelength of ~360 nm and measure emission at ~460 nm (optimal wavelengths should be confirmed by an initial spectral scan).

-

Plot the rate of fluorescence increase against the enzyme concentration to determine the probe's sensitivity and kinetics.[11][12]

-

Caption: Workflow for in vitro characterization of the probe.

3. Live-Cell Imaging Protocol

This protocol outlines the steps for imaging esterase activity in living cells.

-

Materials:

-

Probe stock solution (1-10 mM in DMSO)

-

Cells cultured on glass-bottom dishes or chamber slides

-

Complete cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[13]

-

Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)

-

Fluorescence microscope (confocal or widefield) equipped with appropriate filters (e.g., DAPI or blue channel)

-

-

Procedure:

-

Cell Seeding: Seed cells onto imaging-appropriate plates or slides and allow them to adhere and grow to a desired confluency (typically 60-80%).

-

Probe Loading: Prepare a labeling solution by diluting the probe stock solution in pre-warmed (37°C) serum-free medium or imaging buffer to a final working concentration (typically 1-20 µM). The optimal concentration should be determined empirically to maximize signal-to-noise while minimizing cytotoxicity.

-

Remove the culture medium from the cells and wash once with pre-warmed PBS.

-

Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type and should be determined experimentally.[13]

-

Washing: Remove the labeling solution and wash the cells two to three times with pre-warmed imaging buffer to remove any unbound probe.

-

Imaging: Add fresh, pre-warmed imaging buffer to the cells. Image the cells using a fluorescence microscope. Acquire images using settings appropriate for blue-green fluorescence (e.g., Ex: ~360 nm, Em: ~460 nm).[14]

-

Caption: Workflow for live-cell imaging of esterase activity.

4. Fixed-Cell Staining (Control)

Fixing cells prior to adding the probe can serve as a negative control, as fixation may inactivate intracellular enzymes.

-

Materials:

-

4% Paraformaldehyde (PFA) in PBS

-

Probe labeling solution

-

PBS

-

-

Procedure:

-

Culture cells as described for live-cell imaging.

-

Wash cells once with PBS.

-

Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Proceed with the probe loading and washing steps as described in the live-cell imaging protocol.

-

Image the cells. A significantly reduced fluorescence signal compared to live cells would support the enzyme-activation mechanism.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or No Signal | - Probe concentration too low- Incubation time too short- Low esterase activity in the cell type- Incorrect filter sets | - Increase probe concentration (e.g., up to 25 µM)- Increase incubation time (e.g., up to 90 min)- Use a positive control cell line known for high esterase activity- Verify excitation/emission filter compatibility with the probe's spectra |

| High Background | - Incomplete removal of unbound probe- Autofluorescence from cell culture medium- Probe concentration too high | - Increase the number and duration of wash steps- Use phenol red-free imaging medium[13]- Titrate down the probe concentration |

| Phototoxicity/Cell Death | - High probe concentration- Excessive light exposure | - Reduce probe concentration and/or incubation time- Minimize light exposure by using the lowest possible excitation intensity and shortest exposure times[15] |

References

- Russo, E. (1969). Protocol for preparing a quinine sulphate solution as a standard for fluorescence spectroscopy. As cited in Biology Discussion.

- MDPI. (2023). New Advances in the Exploration of Esterases with PET and Fluorescent Probes. MDPI.

- Patsnap Synapse. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.

- ResearchGate. (2023). Esterase Specific Fluorescent Probe: Mechanistic Understanding Using QM/MM Calculation and Cell States Discrimination.

- Liu, Y., et al. (1999). Use of a fluorescence plate reader for measuring kinetic parameters with inner filter effect correction. Analytical Biochemistry, 267, 331–5.

- PMC. (N.D.).

- BenchChem. (2025).

- PubMed. (2023).

- ACS Publications. (2025). A Double-Locked ESIPT-AIE Fluorescent Probe Detects Esterase with Highly Matched Response Kinetics.

- JASCO Global. (2022). Enzyme kinetics probed by fluorescence spectroscopy. JASCO Global.

- BenchChem. (2025). A Comparative Guide to Coumarin-Based Fluorescent Probes. BenchChem.

- ResearchGate. (N.D.). Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye.

- MDPI. (2026). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. MDPI.

- PMC. (N.D.). Imaging Specific Cell Surface Protease Activity in Living Cells Using Reengineered Bacterial Cytotoxins. PMC.

- PMC. (2021). Insights Into the Detection Selectivity of Redox and Non-redox Based Probes for the Superoxide Anion Using Coumarin and Chromone as the Fluorophores. PMC.

- ACS Publications. (2012). Highly Solvatochromic 7-Aryl-3-hydroxychromones. The Journal of Physical Chemistry Letters.

- ResearchGate. (2025). Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect.

- PubMed. (2019).

- ResearchGate. (N.D.). Chemical structures of chromenone derived compounds (chromone and...).

- PMC. (N.D.). Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III)

- PMC. (N.D.).

- SciSpace. (N.D.). An Efficient Synthesis of 4H-chromene Derivatives by a One-pot, Three-component Reaction. SciSpace.

- Iraqi High Journal of Pure and Applied Sciences. (2023).

- University of Sussex. (N.D.). Observing live cells by fluorescence microscopy. University of Sussex.

- Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. RSC Publishing.

- Organic Chemistry Portal. (2018). Synthesis of 4H-chromenes. Organic Chemistry Portal.

- Creative Biolabs. (N.D.). Live Cell Imaging Protocol & Troubleshooting.

- Beilstein Journals. (N.D.). Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. Beilstein Journals.

- Biotium. (N.D.). STAINING FOR LIVE-CELL ANALYSIS: IMPROVING PERCEPTION. Biotium.

- Thermo Fisher Scientific. (N.D.). 5 steps to live-cell imaging. Thermo Fisher Scientific.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]